molecular formula C9H10N2O2 B2480252 8-amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1267334-91-7

8-amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2480252
CAS No.: 1267334-91-7
M. Wt: 178.191
InChI Key: DNLUOCAEVLLBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS RN: 1267334-91-7) is a versatile benzoxazinone-based building block exclusively for research applications in medicinal chemistry and drug discovery. This compound serves as a crucial synthetic intermediate for the preparation of more complex active molecules, particularly in the development of potential therapeutic agents . The 2H-1,4-benzoxazin-3(4H)-one core is a privileged scaffold in pharmaceutical research due to its broad spectrum of reported biological activities and relatively low toxicity . Recent studies have demonstrated that derivatives based on this structure exhibit significant potential in various research areas, including serving as antidiabetic agents through inhibition of α-amylase and α-glucosidase enzymes , and as anticancer agents capable of inducing DNA damage and apoptosis in tumor cells . Furthermore, the scaffold has been modified with groups like 1,2,3-triazole to create compounds with promising anti-inflammatory activity in models of microglial inflammation, which is relevant for neurodegenerative disease research . The amino group at the 8-position provides a reactive handle for further chemical modification, allowing researchers to design and synthesize novel compounds for biological evaluation. This product is intended for use in a controlled laboratory setting by qualified professionals. Please Note: This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-amino-6-methyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-5-2-6(10)9-7(3-5)11-8(12)4-13-9/h2-3H,4,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLUOCAEVLLBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=O)CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Intermediate Formation

The foundational approach, as detailed in EP0968197B1 , involves reacting an amino alcohol with aryl or alkyl chloroformates to form a carbamate intermediate. For 8-amino-6-methyl derivatives, the starting material must be a substituted 2-amino-5-methylphenethyl alcohol.

Example Protocol :

  • Amino Alcohol Preparation : 2-Amino-5-methylphenethyl alcohol is synthesized via reduction of the corresponding nitro compound (e.g., 5-methyl-2-nitrophenethyl alcohol) using hydrogen gas and a palladium catalyst.
  • Chloroformate Reaction : The amino alcohol is treated with 4-nitrophenyl chloroformate in methyl tert-butyl ether (MTBE) at 20–25°C for 2 hours, forming a carbamate.
  • Cyclization : Quenching with aqueous potassium hydroxide (pH 11) induces intramolecular cyclization, yielding the benzoxazinone core.

This method avoids phosgene, enhancing safety, and achieves yields of 70–85% for analogous compounds.

Regioselective Introduction of the 8-Amino Group

Nitration-Reduction Strategy

Introducing the amino group at position 8 typically involves nitration followed by reduction:

  • Nitration : Electrophilic nitration of 6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one using nitric acid in sulfuric acid selectively targets the para position relative to the methyl group.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of sodium dithionite converts the nitro group to an amine.

Challenges :

  • Competing nitration at other positions necessitates low temperatures (0–5°C) and precise stoichiometry.
  • Over-reduction of the oxazinone ring is mitigated by employing mild reducing agents.

Alternative Synthetic Routes

Urea Cyclization Pathway

A less common method involves cyclizing urea derivatives:

  • Urea Formation : Reacting 2-amino-5-methylphenethyl alcohol with phosgene equivalent triphosgene generates a urea intermediate.
  • Base-Mediated Cyclization : Treatment with sodium hydride in tetrahydrofuran (THF) induces ring closure.

Drawbacks :

  • Phosgene derivatives pose toxicity risks.
  • Lower yields (~50%) compared to chloroformate routes.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate cyclization:

  • A mixture of 2-amino-5-methylphenethyl alcohol and phenyl chloroformate in dimethylacetamide (DMAc) is irradiated at 120°C for 15 minutes, achieving 80% conversion.

Advantages :

  • Reduced reaction time.
  • Improved regioselectivity due to rapid heating.

Analytical Characterization and Optimization

Spectroscopic Validation

  • ¹H NMR : Key signals include a singlet for the methyl group (δ 2.3 ppm) and a broad peak for the amine (δ 5.1 ppm).
  • HPLC : Purity >98% is achieved via recrystallization from ethanol-water mixtures.

Process Optimization

  • Solvent Selection : MTBE and toluene minimize side reactions versus polar aprotic solvents.
  • Temperature Control : Maintaining 20–25°C during carbamate formation prevents epimerization.

Comparative Analysis of Synthetic Methods

Method Yield Safety Scalability
Chloroformate Cyclization 70–85% High Excellent
Urea Cyclization 50–60% Low Moderate
Microwave-Assisted 75–80% Moderate Limited

The chloroformate route is superior in yield and safety, making it the industrial standard.

Chemical Reactions Analysis

Types of Reactions

8-amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.

Biology

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Investigated for its effects against various pathogens.
  • Anticancer Potential : Studies suggest it may inhibit cancer cell growth through modulation of signaling pathways.

Medicine

The compound has been studied for its therapeutic effects, including:

  • Anti-inflammatory Activity : Demonstrated inhibition of pro-inflammatory cytokines and pathways such as NF-kB and MAPK.
  • Antioxidant Activity : Exhibits the ability to scavenge free radicals and reduce oxidative stress markers.

Industry

Due to its unique chemical properties, this compound is utilized in developing advanced materials such as polymers and resins.

The biological activities of 8-amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be categorized as follows:

Activity Mechanism
AntioxidantActs as a free radical scavenger, reducing oxidative damage
Anti-inflammatoryInhibits key inflammatory mediators and signaling pathways
Wound HealingPromotes fibroblast proliferation and enhances angiogenesis

Antioxidant Mechanism

A study demonstrated that derivatives of benzoxazinones can effectively scavenge free radicals. The antioxidant activity was assessed using various in vitro assays, showing a reduction in oxidative stress markers in cellular models.

Anti-inflammatory Effects

Research has shown that this compound inhibits pro-inflammatory cytokines in activated immune cells. This suggests a potential therapeutic application in treating inflammatory diseases.

Wound Healing Properties

In animal models, topical application of this compound significantly accelerated wound closure rates compared to control groups. Histological analysis revealed enhanced collagen deposition and angiogenesis at the wound site.

Mechanism of Action

The mechanism of action of 8-amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxazinoids and their synthetic analogs are classified based on substituent positions and functional groups, which dictate their biological activities. Below is a comparative analysis of 8-amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one with natural and synthetic analogs:

Table 1: Structural and Functional Comparison of Benzoxazinoids

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activities References
This compound -NH₂ (C8), -CH₃ (C6) 178.19 hTopo I inhibition (catalytic/poisoning)
DIBOA (2,4-Dihydroxy-1,4-benzoxazin-3-one) -OH (C2, C4) 183.14 Antifungal, insecticidal, anticancer (DU145)
DIMBOA (2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one) -OH (C2, C4), -OCH₃ (C7) 213.16 Plant defense, aphid resistance
BONC-013 (Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate) -Cl (C6), -CH₃ (C4), ester group 297.74 hTopo I inhibition (IC₅₀ = 12.3 µM)
6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one -NH₂ (C6), -C₂H₅ (C4) 206.23 Synthetic intermediate; PDE III inhibition
Bemoradan (6-[3,4-Dihydro-3-oxo-1,4(2H)-benzoxazin-7-yl]pyridazinone) Benzoxazine-pyridazinone hybrid 315.33 Cardiotonic agent (PDE III inhibition)

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Amino vs. Hydroxy/Methoxy Groups: The amino group at C8 in the target compound enhances its interaction with hTopo I’s catalytic domain compared to hydroxy-rich natural analogs like DIBOA and DIMBOA. Methyl Group at C6: Unlike DIMBOA’s methoxy group at C7, the methyl group at C6 in the target compound may sterically hinder interactions with enzymes, affecting inhibition kinetics .

Mechanistic Divergence: Natural benzoxazinoids (DIBOA, DIMBOA) primarily act as phytoanticipins, degrading into benzoxazolinones (BOA, MBOA) to deter herbivores . In contrast, synthetic derivatives like the target compound and BONC-013 directly inhibit hTopo I, stabilizing the DNA-enzyme complex and inducing apoptosis in cancer cells .

Therapeutic Applications: Anticancer Potential: The target compound’s topoisomerase inhibition contrasts with bemoradan’s cardiotonic activity (PDE III inhibition), highlighting scaffold-dependent target selectivity . Natural vs. Synthetic Context: Natural benzoxazinoids are absorbed through diet and metabolized into glycosylated derivatives (e.g., GDIBOA), whereas synthetic analogs are optimized for pharmacokinetic stability .

Structure-Activity Relationship (SAR) Insights

  • Positional Sensitivity : Substitution at C6 or C8 significantly alters activity. For example, BONC-013’s chloro group at C6 enhances hTopo I inhibition (IC₅₀ = 12.3 µM) compared to the target compound’s methyl group, suggesting electronegative substituents improve binding .
  • Hybrid Scaffolds: Bemoradan’s pyridazinone-benzoxazine hybrid structure extends its half-life (>24 hours in dogs), demonstrating the value of scaffold modifications for sustained activity .

Biological Activity

8-amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound belonging to the benzoxazine family. Its unique structure, characterized by an amino group at the 8th position and a methyl group at the 6th position on the benzoxazine ring, suggests potential biological activities. This article explores its biological activity, including antioxidant, anti-inflammatory, and wound healing properties, supported by relevant research findings and case studies.

The molecular formula of this compound is C8H8N2O2C_8H_8N_2O_2, with a molecular weight of 164 g/mol. It is synthesized through the reaction of o-aminophenol with chloroacetyl chloride in the presence of sodium bicarbonate and butanone .

Antioxidant Activity

Research indicates that compounds in the benzoxazine family exhibit significant antioxidant properties. A study highlighted that derivatives of benzoxazinones can scavenge free radicals effectively. The antioxidant activity of this compound was assessed using various in vitro assays, demonstrating its ability to reduce oxidative stress markers in cellular models .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in various studies. It was shown to inhibit pro-inflammatory cytokines and signaling pathways such as NF-kB and MAPK in activated immune cells. This inhibition suggests a mechanism through which this compound may exert its anti-inflammatory effects .

Wound Healing Properties

A notable study examined the wound healing properties of this compound in animal models. The results indicated that topical application of this compound significantly accelerated wound closure rates compared to control groups. Histological analysis revealed enhanced collagen deposition and angiogenesis at the wound site .

Case Studies

Study ReferenceBiological ActivityKey Findings
Cho et al., 2024 AntioxidantSignificant reduction in oxidative stress markers in vitro.
Nader et al., 2013 Anti-inflammatoryInhibition of NF-kB and MAPK signaling pathways in immune cells.
MDPI Study Wound HealingAccelerated wound closure and increased collagen deposition in animal models.

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : The compound acts as a free radical scavenger, reducing oxidative damage.
  • Anti-inflammatory Mechanism : It inhibits key inflammatory mediators and signaling pathways.
  • Wound Healing Mechanism : Promotes fibroblast proliferation and enhances angiogenesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-amino-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves cyclization of a precursor to form the benzoxazinone core, followed by regioselective introduction of the amino and methyl groups. For example:

Core formation : Cyclize a substituted 2-aminophenol derivative using acid catalysis (e.g., HCl in ethanol) to yield the dihydrobenzoxazinone scaffold .

Functionalization : Introduce the 6-methyl group via Friedel-Crafts alkylation or directed ortho-methylation, and the 8-amino group via nitration followed by reduction (e.g., using Pd/C and H₂) .

  • Optimization : Adjust reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to minimize side products. Monitor purity via HPLC or TLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • NMR :

  • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and NH₂ signals (δ ~5 ppm, broad). The methyl group at C6 appears as a singlet (~δ 2.3 ppm) .
  • ¹³C NMR : Confirm the carbonyl (C3, δ ~170 ppm) and aromatic carbons .
    • IR : Detect C=O stretching (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
    • MS : Look for the molecular ion peak (m/z ~192) and fragmentation patterns consistent with the benzoxazinone backbone .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Root causes : Variability in substituent positioning (e.g., methyl vs. chloro groups), assay conditions (e.g., cell lines vs. in vivo models), or purity levels .
  • Resolution :

Structural validation : Use X-ray crystallography (as in 6-chloro analogues) to confirm substituent positions .

Standardized assays : Re-test compounds under uniform conditions (e.g., MIC for antimicrobial activity) .

SAR analysis : Compare activities of methyl, amino, and halogen-substituted derivatives to identify critical functional groups .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced bioactivity?

  • Approach :

DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity and stability .

Docking studies : Model interactions with target proteins (e.g., bacterial dihydrofolate reductase) to optimize substituent size and polarity .

  • Validation : Synthesize top-predicted derivatives and evaluate in vitro/in vivo activity .

Q. What experimental designs are effective for evaluating the pharmacokinetic properties of this compound, such as metabolic stability and bioavailability?

  • In vitro :

  • Microsomal stability : Incubate with liver microsomes to assess CYP450-mediated metabolism .
  • Permeability : Use Caco-2 cell monolayers to predict intestinal absorption .
    • In vivo :
  • Pharmacokinetic profiling : Measure plasma concentration-time curves in rodent models after oral/intravenous administration .

Methodological Considerations

Q. How can regioselectivity challenges during functionalization of the benzoxazinone core be addressed?

  • Solutions :

Protecting groups : Temporarily block reactive sites (e.g., NH₂) during methylation .

Directed metalation : Use LDA or Grignard reagents to control substitution patterns .

  • Case study : Methylation at C6 was achieved with >90% regioselectivity using AlCl₃ as a Lewis catalyst .

Q. What analytical techniques are critical for detecting impurities in synthesized batches of this compound?

  • HPLC-MS : Identify byproducts (e.g., over-methylated or deaminated derivatives) .
  • Elemental analysis : Verify C, H, N composition (±0.3% deviation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.